molecular formula C8H10ClFN2O B6299203 2-(2-Fluoro-phenoxy)-acetamidine CAS No. 2368870-77-1

2-(2-Fluoro-phenoxy)-acetamidine

Cat. No.: B6299203
CAS No.: 2368870-77-1
M. Wt: 204.63 g/mol
InChI Key: DZOOAHCHWDZAKE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-phenoxy)-acetamidine is an organic compound that features a phenoxy group substituted with a fluorine atom and an acetamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-phenoxy)-acetamidine typically involves the reaction of 2-fluoro-phenol with chloroacetonitrile to form 2-(2-fluoro-phenoxy)-acetonitrile. This intermediate is then treated with ammonia or an amine to yield the desired acetamidine derivative. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-phenoxy)-acetamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Fluoro-phenoxy)-acetamidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-phenoxy)-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The acetamidine group can form hydrogen bonds and other interactions that stabilize the compound’s binding to its target, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-phenoxy)-acetamidine
  • 2-(2-Bromo-phenoxy)-acetamidine
  • 2-(2-Methyl-phenoxy)-acetamidine

Uniqueness

2-(2-Fluoro-phenoxy)-acetamidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-fluorophenoxy)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOOAHCHWDZAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=N)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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